2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Overview
Description
2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated naphthalene moiety and a piperidine ring. Its applications span across chemistry, biology, and medicine, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride typically involves multiple steps. One common route includes the bromination of 2-naphthol to obtain 1-bromo-2-naphthol, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinol to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. The brominated naphthalene moiety allows it to bind to certain enzymes or receptors, modulating their activity. The piperidine ring enhances its stability and bioavailability, making it effective in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(((1-bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- 4-(2-(((1-bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
Uniqueness
Compared to similar compounds, 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride stands out due to its unique combination of a brominated naphthalene and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2.ClH/c1-20(2)11-15(12-21(3,4)24-20)23-18(25)13-26-17-10-9-14-7-5-6-8-16(14)19(17)22;/h5-10,15,24H,11-13H2,1-4H3,(H,23,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBDESPBOFOGHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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